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Compound of Interest

Compound Name: BI 689648

Cat. No.: B15575217 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel aldosterone synthase inhibitor (ASI),

BI 689648, with other notable ASIs, including Fadrozole (FAD286) and Osilodrostat (LCI699).

The information presented is based on available preclinical and clinical data, focusing on

selectivity, potency, and pharmacokinetic profiles to assist researchers in evaluating their

potential for therapeutic applications.

Introduction to Aldosterone Synthase Inhibition
Aldosterone, a mineralocorticoid hormone, plays a crucial role in regulating blood pressure and

electrolyte balance. However, excessive aldosterone production is implicated in the

pathophysiology of various cardiovascular and renal diseases. Aldosterone synthase (AS),

encoded by the CYP11B2 gene, is the key enzyme responsible for the final step of aldosterone

synthesis. Selective inhibition of this enzyme presents a promising therapeutic strategy to

mitigate the detrimental effects of aldosterone excess. A significant challenge in developing

ASIs is achieving high selectivity for AS (CYP11B2) over the closely related enzyme, 11β-

hydroxylase (CYP11B1), which is essential for cortisol synthesis. Off-target inhibition of

CYP11B1 can lead to adrenal insufficiency.
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The following tables summarize the quantitative data on the in vitro and in vivo performance of

BI 689648 compared to FAD286 and LCI699.

In Vitro Potency and Selectivity

Compound

Aldosterone
Synthase
(AS/CYP11B2) IC50
(nM)

Cortisol Synthase
(CS/CYP11B1) IC50
(nM)

Selectivity Ratio
(CS IC50 / AS IC50)

BI 689648 2[1] 300[1] 150-fold[1]

Fadrozole (FAD286) 3[1] 90[1] 40-fold[1]

Osilodrostat (LCI699) 10[1] 80[1] 8-fold[1]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in

inhibiting a specific biological or biochemical function.
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Compound Animal Model Dose Key Findings

BI 689648 Cynomolgus Monkey 5 mg/kg (oral)

Peak plasma

concentration of ~500

nM.[1] >20-fold more

selective in vivo

compared to FAD286

and LCI699 in an

ACTH-challenge

model.[1]

Fadrozole (FAD286) ZDF Rats 10 mg/kg/day

Nearly complete

disappearance of

plasma aldosterone

with unaffected

corticosterone levels.

[2]

Osilodrostat (LCI699) Cynomolgus Monkey 13 µg/kg

Estimated ED50 for

inhibition of ACTH-

stimulated plasma

aldosterone.[3]

ED50: The median effective dose that produces a quantal effect in 50% of the population that

takes it.
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Compound Study Population Dose Key Findings

Osilodrostat (LCI699)
Patients with Primary

Aldosteronism

0.5 mg BID and 1.0

mg BID

Dose-dependent

decrease in plasma

aldosterone (-68%

and -75%,

respectively).[4] Mild

decrease in blood

pressure.[4] Evidence

of partial inhibition of

the glucocorticoid

axis.[4]

Osilodrostat (LCI699)
Patients with Primary

Hypertension
1.0 mg daily

Significant reduction

in 24-hour ambulatory

blood pressure.[5]

Blunted cortisol

response to ACTH

stimulation in ~20% of

subjects.[5]

BID: Bis in die (twice a day).

Experimental Protocols
In Vitro Enzyme Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of an inhibitor required to reduce the activity of

aldosterone synthase (CYP11B2) and cortisol synthase (CYP11B1) by 50%.

Methodology: A common method involves using the human adrenocortical carcinoma cell line

NCI-H295R, which expresses the key enzymes for steroidogenesis.[6][7][8]

Cell Culture: NCI-H295R cells are cultured under standard conditions.

Stimulation: To induce steroidogenesis, cells are often stimulated with an agent like

angiotensin II.[9]
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Inhibitor Treatment: The cells are then treated with a range of concentrations of the test

inhibitor (e.g., BI 689648, FAD286, or LCI699).

Steroid Quantification: After a defined incubation period, the concentration of aldosterone

and cortisol in the cell culture supernatant is measured. This is typically done using sensitive

analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated

relative to a vehicle-treated control. The IC50 value is then determined by fitting the

concentration-response data to a sigmoidal curve.

In Vivo Adrenocorticotropic Hormone (ACTH) Challenge
Model
Objective: To assess the in vivo selectivity and efficacy of aldosterone synthase inhibitors in a

living organism.

Methodology: This model is frequently employed in non-human primates, such as cynomolgus

monkeys, due to the similarity of their adrenal steroidogenesis to humans.

Animal Acclimatization: Animals are acclimated to the study conditions.

Baseline Sampling: A baseline blood sample is collected to determine basal hormone levels.

Inhibitor Administration: The test inhibitor is administered, typically orally.

ACTH Challenge: After a specified time to allow for drug absorption, a synthetic ACTH

analogue (e.g., tetracosactide) is administered intravenously or intramuscularly to stimulate

the adrenal glands.[10][11]

Post-Challenge Sampling: Blood samples are collected at various time points after the ACTH

challenge.

Hormone Analysis: Plasma concentrations of aldosterone, cortisol, and their precursors are

measured using methods like LC-MS/MS.
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Data Analysis: The effect of the inhibitor on the ACTH-stimulated rise in aldosterone and

cortisol is evaluated to determine its in vivo potency and selectivity.
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The available data indicates that BI 689648 is a highly potent and selective aldosterone

synthase inhibitor in preclinical models, demonstrating a significantly improved selectivity

profile over FAD286 and LCI699.[1] The lower selectivity of LCI699 for CYP11B2 over

CYP11B1 led to its development for Cushing's disease, where cortisol suppression is the

therapeutic goal.[12] FAD286, while more selective than LCI699, still exhibits off-target effects

on cortisol synthesis.

The high selectivity of BI 689648 suggests a potentially wider therapeutic window and a lower

risk of adrenal insufficiency compared to less selective ASIs. However, it is important to note

that BI 689648 has not yet been studied in humans. Further clinical investigation is necessary

to determine its pharmacokinetic profile, efficacy, and safety in patient populations.

The development of highly selective ASIs like BI 689648 represents a significant advancement

in the pursuit of targeted therapies for diseases driven by aldosterone excess. Future research

should focus on translating these promising preclinical findings into clinical benefits for patients

with conditions such as resistant hypertension, heart failure, and chronic kidney disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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